molecular formula C8H4BrF2NO2 B12072922 2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro-

2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro-

Cat. No.: B12072922
M. Wt: 264.02 g/mol
InChI Key: QUUHLKCOZRRASG-UHFFFAOYSA-N
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Description

2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- is a synthetic organic compound that belongs to the benzoxazinone family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- typically involves the bromination and fluorination of a benzoxazinone precursor. Common synthetic routes may include:

    Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

    Fluorination: Employing reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. Techniques like continuous flow synthesis and automated reactors may be employed.

Chemical Reactions Analysis

Types of Reactions

2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Halogen exchange reactions using reagents like sodium iodide (NaI).

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: NaI in acetone.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- involves its interaction with molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2H-1,4-Benzoxazin-3(4H)-one: The parent compound without bromine and fluorine substitutions.

    8-Bromo-2H-1,4-Benzoxazin-3(4H)-one: A brominated derivative.

    2,2-Difluoro-2H-1,4-Benzoxazin-3(4H)-one: A fluorinated derivative.

Uniqueness

2H-1,4-Benzoxazin-3(4H)-one, 8-bromo-2,2-difluoro- is unique due to the presence of both bromine and fluorine atoms, which may impart distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C8H4BrF2NO2

Molecular Weight

264.02 g/mol

IUPAC Name

8-bromo-2,2-difluoro-4H-1,4-benzoxazin-3-one

InChI

InChI=1S/C8H4BrF2NO2/c9-4-2-1-3-5-6(4)14-8(10,11)7(13)12-5/h1-3H,(H,12,13)

InChI Key

QUUHLKCOZRRASG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)OC(C(=O)N2)(F)F

Origin of Product

United States

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